molecular formula C16H17F3N4O B12239848 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B12239848
M. Wt: 338.33 g/mol
InChI Key: WYHIPMSBHQPPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the pyrimidine ring.

Scientific Research Applications

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . This inhibition leads to decreased production of inflammatory cytokines and reduced apoptosis in neuronal cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline
  • 3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propanoic acid dihydrochloride

Uniqueness

Compared to similar compounds, 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent candidate for drug development, particularly in targeting neuroinflammatory pathways .

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H17F3N4O/c1-24-13-4-2-3-12(9-13)22-5-7-23(8-6-22)15-10-14(16(17,18)19)20-11-21-15/h2-4,9-11H,5-8H2,1H3

InChI Key

WYHIPMSBHQPPCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.